1-Chloro-3,5-dimethoxy-2-nitrobenzene
Overview
Description
1-Chloro-3,5-dimethoxy-2-nitrobenzene is an organic compound with the molecular formula C8H8ClNO4 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, two methoxy groups, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3,5-dimethoxy-2-nitrobenzene can be synthesized through the chlorination of 3,5-dimethoxynitrobenzene. The reaction typically involves the use of a chlorinating agent such as copper(I) chloride (CuCl) or a combination of copper(I) chloride and ammonium chloride (NH4Cl) as catalysts . The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3,5-dimethoxy-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of electron-donating methoxy groups and an electron-withdrawing nitro group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used for halogenation or nitration reactions.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or iron (Fe) with hydrochloric acid (HCl).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Substitution Reactions: Products depend on the electrophile used, such as brominated or nitrated derivatives.
Reduction Reactions: The major product is 1-chloro-3,5-dimethoxy-2-aminobenzene.
Oxidation Reactions: Products include 1-chloro-3,5-dimethoxy-2-nitrobenzaldehyde or 1-chloro-3,5-dimethoxy-2-nitrobenzoic acid.
Scientific Research Applications
1-Chloro-3,5-dimethoxy-2-nitrobenzene has several applications in scientific research:
Biology: The compound can be used in studies involving the modification of biological molecules or as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-3,5-dimethoxy-2-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The electron-donating methoxy groups and the electron-withdrawing nitro group influence the reactivity and selectivity of the compound in these reactions . The compound can form intermediates such as arenium ions, which undergo further transformations to yield the final products.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2,5-dimethoxy-4-nitrobenzene: Similar structure with different positions of the substituents.
2-Chloro-1,3-dimethyl-5-nitrobenzene: Similar functional groups with different substituents.
1,2-Dimethoxy-4,5-dinitrobenzene: Contains additional nitro groups.
Uniqueness
1-Chloro-3,5-dimethoxy-2-nitrobenzene is unique due to the specific arrangement of its substituents, which affects its chemical reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups on the benzene ring provides a balance of reactivity that can be exploited in various chemical transformations.
Properties
IUPAC Name |
1-chloro-3,5-dimethoxy-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4/c1-13-5-3-6(9)8(10(11)12)7(4-5)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLPIOGWYXZJJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059005 | |
Record name | Benzene, 1-chloro-3,5-dimethoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90-25-5 | |
Record name | 1-Chloro-3,5-dimethoxy-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-3,5-dimethoxy-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-chloro-3,5-dimethoxy-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-chloro-3,5-dimethoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3,5-dimethoxy-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.800 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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